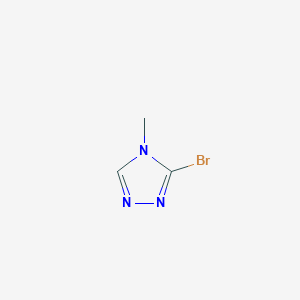

3-bromo-4-méthyl-4H-1,2,4-triazole

Vue d'ensemble

Description

Triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, are a significant class of heterocyclic compounds that serve as core scaffolds in various chemical and pharmaceutical applications. These compounds are known for their wide range of biological activities and are often used in the design of receptor ligands to enhance pharmacokinetic properties. They are also studied for their potential as bioactive compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-bromo-4-methyl-4H-1,2,4-triazole, can be achieved through various methods. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to produce bromotriazoles in a regioselective process . Additionally, the synthesis of 4H-1,2,4-triazole derivatives from reactions involving ethyl N'-acetylacetohydrazonate and amines has been reported, with structural characterization achieved through multiple spectroscopic techniques .

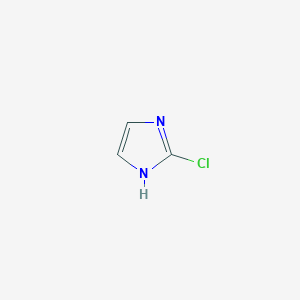

Molecular Structure Analysis

The molecular structure of halogeno-1,2,4-triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, has been studied using X-ray crystallography and NMR spectroscopy. These studies have resolved controversies regarding their annular tautomerism and provided insights into the complex signals of carbon atoms bearing halogens . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies of triazole derivatives, showing good agreement with experimental data .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including bromine to lithium exchange reactions, which have been explored for 1,2,3-triazoles. These reactions can lead to the synthesis of 5-substituted 1,2,3-triazole derivatives with high yields when quenched with appropriate reagents . Additionally, the alkylation of triazole-thiols with bromoalkanes has been performed to synthesize new S-derivatives with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physicochemical properties of triazole derivatives are influenced by their molecular structure and substituents. DFT calculations have been used to study the nonlinear optical properties, molecular electrostatic potentials, and frontier molecular orbitals of these compounds. The results suggest that some triazole derivatives have greater nonlinear optical properties than urea, indicating potential applications in materials science . The solubility and reactivity of triazole compounds can also vary with the polarity of the solvent, as demonstrated by studies on the energetic behavior of these compounds in different solvent media .

Applications De Recherche Scientifique

Activité antimicrobienne

Les triazoles, y compris le 3-bromo-4-méthyl-4H-1,2,4-triazole, ont été trouvés pour présenter une activité antimicrobienne significative . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Propriétés anti-inflammatoires

Les triazoles sont connus pour leurs propriétés anti-inflammatoires . Ils peuvent potentiellement être utilisés dans le traitement des maladies causées par l'inflammation, comme l'arthrite et l'asthme .

Activité anticancéreuse et antitumorale

Les triazoles ont montré des résultats prometteurs dans le domaine de l'oncologie

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that triazole derivatives have been studied for their high binding affinity to various enzymes .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms present in their triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

It is known that triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Its physical properties such as a molecular weight of 16199, a density of 193g/cm3, and a boiling point of 2559ºC at 760mmHg suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Based on the known effects of similar triazole compounds, it can be inferred that it may have potential inhibitory effects on its target enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-bromo-4-methyl-4H-1,2,4-triazole. For instance, its storage and shipping temperature is room temperature, suggesting that extreme temperatures might affect its stability . Furthermore, its solid physical form suggests that it might be sensitive to moisture .

Propriétés

IUPAC Name |

3-bromo-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMVKLCRJYMSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168194 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16681-73-5 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.